molecular formula C18H16FN5O2S2 B6546523 N-(4-fluorophenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 946320-79-2

N-(4-fluorophenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B6546523
CAS No.: 946320-79-2
M. Wt: 417.5 g/mol
InChI Key: OROJFNQFTPJWSF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H16FN5O2S2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.07294528 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-fluorophenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a thiadiazole moiety, which is known for its diverse biological activities. The presence of the fluorophenyl and methylphenyl groups enhances its pharmacological potential.

Biological Activity

1. Anticancer Properties

Numerous studies have indicated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been tested against various cancer cell lines:

Cell Line IC50 (µg/mL) Activity
SK-MEL-24.27Melanoma
MCF-70.28Breast Cancer
A5490.52Lung Carcinoma
HePG28.107Hepatocellular Carcinoma

These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms.

2. Mechanism of Action

The anticancer activity is thought to stem from the compound's ability to interact with specific molecular targets within cancer cells. Research indicates that thiadiazole derivatives can induce apoptosis (programmed cell death) by activating caspases and inhibiting key signaling pathways such as ERK1/2 (extracellular signal-regulated kinase) .

Case Studies

Study on Thiadiazole Derivatives:

A comprehensive review highlighted the cytotoxic effects of various thiadiazole derivatives, including those similar to this compound. The study reported that these compounds demonstrated significant growth inhibition in multiple cancer cell lines, with structure-activity relationship (SAR) analyses indicating that substitutions on the thiadiazole ring can enhance biological activity .

Research Findings

Recent investigations into the biological activity of this compound have revealed:

  • Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains, suggesting potential applications in treating infections.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cancer metabolism, further contributing to its anticancer effects.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2S2/c1-11-2-6-14(7-3-11)21-16(26)22-17-23-24-18(28-17)27-10-15(25)20-13-8-4-12(19)5-9-13/h2-9H,10H2,1H3,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROJFNQFTPJWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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